1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene
Übersicht
Beschreibung
1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene is an organic compound with the molecular formula C9H10FNO4. It belongs to the class of nitrobenzenes, characterized by the presence of a nitro group (-NO2) attached to a benzene ring. This compound is of interest due to its unique combination of functional groups, including an ethoxy group (-OCH2CH3), a fluoro group (-F), and a methoxy group (-OCH3), which impart distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene typically involves a multi-step process:
Nitration: The introduction of the nitro group onto the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Substitution: The methoxy group is introduced via a substitution reaction, where a suitable methoxy-containing reagent reacts with the nitrobenzene derivative.
Fluorination: The fluoro group is introduced through a fluorination reaction, often using reagents like hydrogen fluoride or other fluorinating agents.
Etherification: The ethoxy group is introduced through an etherification reaction, where an ethoxy-containing reagent reacts with the intermediate compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis .
Analyse Chemischer Reaktionen
1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound’s unique functional groups make it useful in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in studies involving the interaction of nitrobenzenes with biological systems, providing insights into their potential biological activity and toxicity.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors
Wirkmechanismus
The mechanism of action of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene involves its interaction with molecular targets through its functional groups:
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects.
Fluoro Group: The fluoro group can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, due to its electronegativity and ability to form hydrogen bonds.
Methoxy and Ethoxy Groups: These groups can modulate the compound’s solubility and membrane permeability, influencing its distribution and activity within biological systems
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene can be compared with other similar compounds, such as:
1-Fluoro-4-methoxy-2-nitrobenzene: Lacks the ethoxy group, which may result in different reactivity and biological activity.
1-Ethoxy-2-fluoro-4-nitrobenzene: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
1-Ethoxy-3-methoxy-4-nitrobenzene: Lacks the fluoro group, which may influence its binding affinity and reactivity.
Eigenschaften
IUPAC Name |
1-ethoxy-2-fluoro-3-methoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-3-15-7-5-4-6(11(12)13)9(14-2)8(7)10/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZOCLPRDIJFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674739 | |
Record name | 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-58-4 | |
Record name | 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.